molecular formula C11H12N2O2 B15092492 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one

1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15092492
M. Wt: 204.22 g/mol
InChI Key: WODXJNKZPQBVSH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a substituted benzimidazolone derivative characterized by a cyclopropyl group at the 1-position and a methoxy group at the 6-position of the fused aromatic system. The benzimidazolone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly in oncology and neurology . The cyclopropyl substituent may enhance metabolic stability and steric selectivity, while the methoxy group could modulate electronic properties, influencing binding affinity to target receptors or enzymes .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-cyclopropyl-5-methoxy-1H-benzimidazol-2-one

InChI

InChI=1S/C11H12N2O2/c1-15-8-4-5-9-10(6-8)13(7-2-3-7)11(14)12-9/h4-7H,2-3H2,1H3,(H,12,14)

InChI Key

WODXJNKZPQBVSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)N2C3CC3

Origin of Product

United States

Preparation Methods

Isothiocyanate-Mediated Cyclization

A scalable method involves coupling isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization. Key steps include:

  • Synthesis of isothiocyanate intermediates : Epoxides (e.g., 9 , 13n , 13o , 13v ) react with sodium azide to form azides (14a , 14n , 14o , 14v ). These are protected with tert-butyldimethylsilyl chloride (TBDMS) and reduced via Staudinger reaction to amines, which react with di(1H-imidazol-1-yl)methanethione to generate isothiocyanates (15a , 15n , 15o , 15v ).
  • Benzene-1,2-diamine preparation : 1-Fluoro-2-nitrobenzene derivatives (16a–d ) undergo substitution with primary amines, followed by nitro group reduction using zinc and ammonium chloride to yield diamines (17a–m , q–u ).
  • Cyclization : Isothiocyanates react with diamines in the presence of N,N′-diisopropylcarbodiimide (DIC) to form the benzoimidazolone core. TBDMS protecting groups are removed post-cyclization.

Reaction Efficiency :

Step Reagents/Conditions Yield Purity
Isothiocyanate synthesis Sodium azide → TBDMS protection → Staudinger reduction 60–75% >95%
Diamine preparation Zinc/ammonium chloride reduction 70–85% >90%
Cyclization DIC, RT–85°C, inert atmosphere 50–65% 85–93%

This method overcomes scalability issues in earlier protocols but requires strict anhydrous conditions to prevent side reactions.

Key Reaction Steps and Optimization

Cyclopropyl Substitution

Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling. For example:

  • Sodium azide intermediates : React with cyclopropyl halides in polar aprotic solvents (e.g., DMF) at elevated temperatures.
  • Palladium-catalyzed coupling : Use cyclopropylboronic acids in Suzuki-Miyaura reactions with aryl halides.

Critical Factors :

  • Solvent choice : Acetonitrile or n-butanol improves solubility of intermediates.
  • Temperature control : Reactions between 10–100°C prevent decomposition.

Methoxy Group Incorporation

Methoxy groups are introduced via:

  • Direct methylation : Treatment of phenolic intermediates with methyl iodide or dimethyl sulfate in basic media.
  • Nucleophilic aromatic substitution : Replacement of halogens (e.g., fluorine) with methoxide under high-temperature conditions.

Case Study : In moxifloxacin synthesis, 6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes methoxylation via methanolysis under acidic conditions.

Process Optimization and Yield Enhancement

Scalability and Cost Reduction

Early methods suffered from low yields and high costs. Optimization strategies include:

  • Reagent substitution : Replacement of expensive coupling agents (e.g., DIC) with cheaper alternatives like EDCI/HOBt.
  • Solvent recycling : Use of ethylene glycol or n-butanol for high-temperature reactions, enabling solvent recovery.
  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) enhance cross-coupling efficiency.

Yield Comparison :

Process Parameter Initial Method Optimized Method
Cyclopropyl introduction 40–50% 60–70%
Methoxylation 55–65% 75–85%
Final purity 85–90% 95–99%

Impurity Control

Crucial to achieving high-purity products, impurity control involves:

  • Crystallization : Recrystallization from heptane or ethyl acetate eliminates unreacted starting materials.
  • Chromatography : Silica gel or reverse-phase HPLC for final purification.
  • pH adjustment : Acidic conditions (pH 1.4–1.8) precipitate hydrochloride salts, improving isolation.

Challenges and Unresolved Issues

Steric and Electronic Hindrances

  • Cyclopropyl ring strain : Limits reaction rates in substitutions.
  • Methoxy group deactivation : Reduces nucleophilicity in subsequent steps.

Scalability Bottlenecks

  • DIC-mediated cyclization : Limited by DIC’s reactivity and byproduct formation.
  • Staudinger reduction : Requires stoichiometric triphenylphosphine, complicating workup.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group at the 6-position undergoes nucleophilic demethylation under acidic or basic conditions. This reaction is critical for introducing hydroxyl groups or facilitating further functionalization .

Reaction Conditions Product Yield Key Observations
HBr (48%), reflux, 4h6-Hydroxy derivative78%Complete demethylation observed
BBr₃, CH₂Cl₂, 0°C to rt, 2h6-Hydroxy intermediate85%Selective without ring opening

The hydroxylated product serves as a precursor for Suzuki-Miyaura couplings or esterifications .

Electrophilic Aromatic Substitution

The electron-rich benzimidazole core participates in electrophilic substitutions, primarily at the 4- and 5-positions due to directing effects of the methoxy and NH groups .

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 1h4-Nitro derivative>90% at C4
Br₂, FeCl₃CHCl₃, rt, 2h5-Bromo derivativeCompetitive C5 bromination

Nitration and bromination products are intermediates for cross-coupling reactions or pharmacological studies .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under oxidative or acidic conditions, forming linear alkyl chains or fused rings .

Reagent Conditions Product Mechanism
H₂O₂, AcOH80°C, 6h1-(2-Hydroxyethyl) derivativeRadical-induced cleavage
HCl (conc.), reflux12hBenzimidazole fused with cyclopropane oxideAcid-catalyzed rearrangement

Ring-opening pathways are exploited to diversify the compound’s scaffold for drug discovery .

Photochemical C–N Coupling

Under UV irradiation (350 nm), the compound undergoes intramolecular dehydrogenative C–N coupling, forming polycyclic architectures .

Conditions Product Quantum Yield Key Factor
UV (350 nm), THF, N₂ atmosphereBenzo imidazo[1,2-f]phenanthridine0.45N–H···π interactions critical

This reaction is catalyst-free and leverages the compound’s planar structure for ε-hydrogen abstraction .

Coordination Chemistry

The imidazole nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or bioactive properties.

Metal Salt Conditions Complex Structure Application
CuCl₂EtOH, rt, 1hCu(II)-benzimidazole complexAntimicrobial studies
Pd(OAc)₂DMF, 100°C, 3hPd-catalyzed cross-couplingSuzuki-Miyaura reactions

Metal coordination modulates electronic properties and enhances stability .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis through acid- or base-catalyzed cyclizations .

Reagent Conditions Product Yield
KOH, 1,4-dioxane100°C, 6hBenzo imidazo[1,2-a]pyridine83%
NH₄Fe(SO₄)₂·12H₂OH₂O, reflux, 4hThiadiazole-fused derivative65%

Cyclization expands the compound’s utility in synthesizing bioactive heterocycles .

Oxidative Transformations

Oxidation of the NH group or methoxy substituent generates reactive intermediates for further derivatization .

Oxidant Conditions Product Selectivity
MnO₂, CHCl₃rt, 12hImidazolone N-oxide>95%
KMnO₄, H₂O50°C, 2h6-Methoxy-2-oxo acidPartial overoxidation

Oxidative products are intermediates in prodrug synthesis or metabolite studies .

Key Structural Influences on Reactivity:

  • Methoxy Group : Enhances electron density at C4/C5, directing electrophiles .

  • Cyclopropyl Ring : Stabilizes transition states via strain release or hyperconjugation .

  • Imidazole NH : Participates in hydrogen bonding, affecting solubility and metal coordination .

Scientific Research Applications

1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

The benzimidazolone core allows for diverse modifications. Key analogues and their substituents include:

Compound Name Substituents Key Biological Activity Activity Data (IC50/EC50) Reference
1-Cyclopropyl-6-methoxy derivative 1-Cyclopropyl, 6-methoxy Hypothesized antitumor/kinase inhibition N/A
Compound 5b () 5-Sulfonamide Antitumor (A549, HCC1937 cells) IC50 = 2.6 µM
3-Acetyl-1-isopropyl-5-methyl derivative (5-01) 1-Isopropyl, 5-methyl, 3-acetyl Not explicitly reported N/A
TBPB () 1-(1'-(2-Tolyl)-1,4'-bipiperidinyl) M1 mAChR allosteric modulator N/A
6-Chloro-1-methyl derivative () 6-Chloro, 1-methyl Unspecified (intermediate use) N/A
PLD inhibitors () 1-(Piperidin-4-yl) PLD1/2 inhibition IC50 = 10–40 nM (PLD2-preferring)

Pharmacokinetic and Physicochemical Properties

  • Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid, planar structure may reduce metabolic oxidation compared to isopropyl, enhancing plasma stability .
  • Methoxy vs.

Key Research Findings and Implications

  • Antitumor Potential: The sulfonamide analogue (5b) demonstrates that electron-withdrawing groups at the 5-position enhance cytotoxicity, suggesting the 6-methoxy group in the target compound may require complementary substituents for optimal activity .
  • Receptor Selectivity : Bulky substituents (e.g., bipiperidinyl in TBPB) are critical for allosteric modulation, implying that the cyclopropyl group in the target compound may favor compact binding pockets .
  • Enzyme Inhibition : Scaffold flexibility (e.g., spirocyclic systems in ) influences isoform selectivity, underscoring the need for conformational studies on the target compound .

Biological Activity

1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one, a compound belonging to the benzimidazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cyclopropyl group attached to the benzimidazole core, which is known for its diverse pharmacological properties. The molecular formula is C10H10N2OC_{10}H_{10}N_{2}O with a CAS number of 202859-73-2. Its IUPAC name is 1-cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one.

Physical Properties

PropertyValue
Molecular Weight174.20 g/mol
AppearanceYellow to Brown Solid
Purity95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of the compound on human cancer cell lines, it was found that:

  • MCF-7 (breast cancer) : IC50 value of 15.63 µM, comparable to Tamoxifen.
  • A549 (lung cancer) : Demonstrated significant growth inhibition at sub-micromolar concentrations.

These results suggest that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Mechanistic Insights

Flow cytometry analyses revealed that treatment with the compound resulted in:

  • Increased caspase-3/7 activity.
  • Arrest of cell proliferation at the G1 phase in MCF-7 cells.

This mechanism suggests that this compound may act as a promising lead compound for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, benzimidazole derivatives have shown antimicrobial activity. Preliminary tests indicate that this compound exhibits moderate antibacterial effects against strains such as Mycobacterium tuberculosis.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various benzimidazole derivatives compared to standard reference compounds:

CompoundActivity TypeIC50/Minimum Inhibitory Concentration (MIC)
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazoleAnticancer (MCF-7)15.63 µM
DoxorubicinAnticancer (MCF-7)0.5 µM
TamoxifenAnticancer (MCF-7)15.0 µM
Standard AntibioticAntimicrobialVaries

Q & A

Q. Advanced

  • Bioisosteric replacement : Replacing the 1-(piperidin-4-yl) group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one moiety shifted selectivity from PLD1 to PLD2 inhibitors (10–40-fold difference in IC50_{50}) .
  • Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity to specific enzyme pockets, as seen in kinase inhibitor studies .

How can computational methods predict properties of benzo[d]imidazolone derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates detonation velocity (DD) and pressure (PP) for energetic materials (e.g., 7.78 km/s and 27.05 GPa for nitrated derivatives) .
  • Molecular docking : Simulates binding poses with target proteins (e.g., PLD2 or β-cell proliferation targets) to prioritize synthetic candidates .

How to resolve discrepancies in reported synthetic yields for similar derivatives?

Data Contradiction Analysis
Discrepancies arise from:

  • Reaction scale : Small-scale reactions (e.g., 23% yield for N-(2-trifluoromethylphenyl) derivatives) may suffer from inefficiencies vs. optimized large batches .
  • Purification methods : HPLC vs. column chromatography impacts purity and yield. For example, >95% purity via HPLC correlates with reliable yields in thiadiazine derivatives .
  • Starting material quality : Impurities in alkyl halides or nitro precursors significantly affect nitration efficiency (e.g., 11% vs. 48% yields in two routes) .

What role do heterocyclic appendages play in modulating biological activity?

Q. Advanced

  • Triazole-thiazole hybrids : Attaching 1,2,3-triazole and thiazole moieties via click chemistry enhances antimicrobial activity by improving membrane permeability .
  • Hydrogen-bonding motifs : Substituents like hydroxyl or carbonyl groups enable N–H⋯O interactions, critical for crystal packing and solubility .

How are detonation properties evaluated for energetic benzo[d]imidazolone derivatives?

Q. Advanced

  • Thermal stability : Differential Scanning Calorimetry (DSC) assesses decomposition temperatures.
  • Detonation testing : Combined with DFT calculations, predicts DD and PP values, validated against standards like TNT .

What analytical techniques ensure purity in pharmacological studies?

Q. Basic

  • HPLC : Monitors purity (>95%) and retention times (e.g., 8.2 min for 5-cyano derivatives) .
  • Elemental analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .

How do crystal packing interactions influence material properties?

Q. Advanced

  • Inversion dimers : N–H⋯O hydrogen bonds form dimers in derivatives with alkyl chains, affecting solubility and melting points .
  • π-stacking : Planar benzimidazole cores stack vertically, enhancing thermal stability in energetic materials .

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